N-Methyl-2H-1,3-benzodioxol-4-amine
Description
N-Methyl-2H-1,3-benzodioxol-4-amine is a benzodioxole derivative featuring a methyl-substituted amine group at the 4-position of the fused 1,3-benzodioxole ring system. For instance, fluorinated analogs such as 5-fluoro-1,3-benzodioxol-4-amine (CAS: 492444-04-9) highlight the role of halogen substitution in modulating reactivity and applications in medicinal or materials chemistry . The methyl group at the amine position likely enhances lipophilicity and steric effects compared to non-methylated analogs.
Properties
CAS No. |
116532-63-9 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.165 |
IUPAC Name |
N-methyl-1,3-benzodioxol-4-amine |
InChI |
InChI=1S/C8H9NO2/c1-9-6-3-2-4-7-8(6)11-5-10-7/h2-4,9H,5H2,1H3 |
InChI Key |
MGYHZFCWISJIMY-UHFFFAOYSA-N |
SMILES |
CNC1=C2C(=CC=C1)OCO2 |
Synonyms |
Aniline, N-methyl-2,3-methylenedioxy- (6CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-2H-1,3-benzodioxol-4-amine can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-benzodioxole with methylamine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) along with N-ethyl-N,N-diisopropylamine (DIPEA) . The reaction is carried out at room temperature under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2H-1,3-benzodioxol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N-Methyl-2H-1,3-benzodioxol-4-amine is utilized in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-2H-1,3-benzodioxol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding . Additionally, it can interact with receptor sites, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and synthetic differences between N-Methyl-2H-1,3-benzodioxol-4-amine and related compounds:
Analytical and Spectroscopic Data
- Mass Spectrometry : The benzoxadiazole derivative (C₁₃H₁₀N₄O₄) was characterized using high-resolution ESI-MS on a Q Exactive Orbitrap, with 220 spectra curated for accuracy . Similar methodologies could be applied to the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
